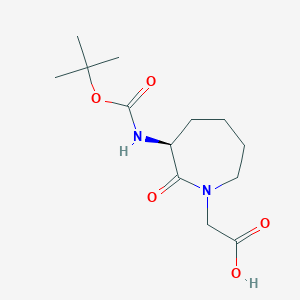

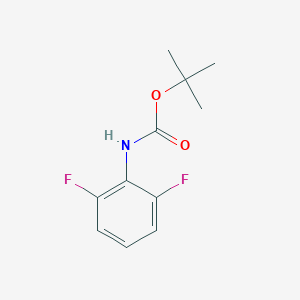

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds containing a Boc group typically involves the use of the Boc as the Nα-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Chemical Reactions Analysis

The Boc group in the compound can be selectively deprotected using various methods. One such method involves the use of hydrogen chloride in anhydrous dioxane solution . Another method involves the use of oxalyl chloride in methanol . These reactions typically take place under room temperature conditions.Applications De Recherche Scientifique

(1) Synthesis and Application in Peptide Isosteres

- The compound, related to tert-butoxycarbonyl derivatives, has been used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial in the combinatorial solid-phase synthesis of novel peptide isosteres. The stability of the N-Boc N,O-acetal moiety under various acidic conditions has been investigated, highlighting its potential in facilitating the clean and rapid yield of the aldehyde under strong acidic conditions or slower under less harsh conditions (Groth & Meldal, 2001).

(2) Quantitative Analysis in Peptide Synthesis

- The tert-butyloxycarbonyl group, integral to compounds like (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, is used in the quantitative cleavage from N-blocked amino acids and peptides. This process, involving the use of perchloric acid solution in acetic acid, leads to the formation of protonated amino groups and free perchloric acid, facilitating the accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).

(3) N-tert-Butoxycarbonylation of Amines

- The tert-butyloxycarbonyl group, found in compounds like (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, has been crucial in N-tert-butoxycarbonylation of amines. It employs H3PW12O40 as an efficient, heterogeneous, and recyclable catalyst, ensuring no competitive side products are observed and the reaction is environmentally benign (Heydari et al., 2007).

(4) Synthesis of Functionalized Amino Acid Derivatives

- The compound is involved in the synthesis of functionalized amino acid derivatives, notably in the creation of anticancer agents. Research has found particular derivatives showing promising cytotoxicity in ovarian and oral cancers, indicating the compound's relevance in medical research and drug development (Kumar et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABSORAZQPYNMZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373194 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid | |

CAS RN |

79839-29-5 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)